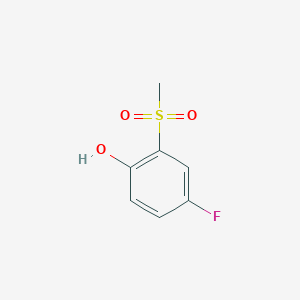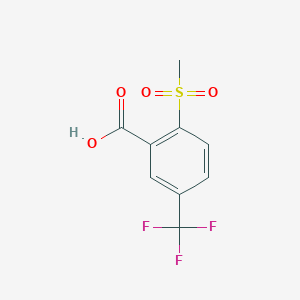
2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 1000339-64-9 . It is a solid-powder at ambient temperature . The IUPAC name for this compound is 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The molecular weight of “2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid” is 268.21 . The InChI code for this compound is 1S/C9H7F3O4S/c1-17(15,16)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid-powder at ambient temperature . It has a molecular weight of 268.21 . The storage temperature for this compound is ambient temperature .Applications De Recherche Scientifique
Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis
- Summary of Application : The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has been a hot topic in synthetic chemistry . Recently, photoredox-catalyzed radical trifluoromethylation has received great attention .
- Methods of Application : The photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been regarded as a powerful redox tool for synthetic chemistry . These can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .
- Results or Outcomes : The strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions . These photocatalytic reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .
Synthesis and Application of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The development of organic compounds containing fluorine has been an important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Visible-Light-Driven Photoredox Catalysis
- Summary of Application : The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has been a hot topic in synthetic chemistry . Recently, photoredox-catalyzed radical trifluoromethylation has received great attention .
- Methods of Application : The photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been regarded as a powerful redox tool for synthetic chemistry . These can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .
- Results or Outcomes : The strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions . These photocatalytic reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .
Synthesis and Applications of α-Trifluoromethylstyrenes
- Summary of Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group .
- Methods of Application : The development of organic compounds containing fluorine has been an important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Visible-Light-Driven Photoredox Catalysis
- Summary of Application : The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has been a hot topic in synthetic chemistry . Recently, photoredox-catalyzed radical trifluoromethylation has received great attention .
- Methods of Application : The photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been regarded as a powerful redox tool for synthetic chemistry . These can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .
- Results or Outcomes : The strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions . These photocatalytic reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .
Synthesis and Applications of α-Trifluoromethylstyrenes
- Summary of Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group, mainly .
- Methods of Application : The development of organic compounds containing fluorine has been an important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
- Results or Outcomes : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
The compound has several hazard statements including H302+H312+H332;H315;H319;H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZHRYXIYMQKCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650217 |
Source


|
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid | |
CAS RN |
1000339-64-9 |
Source


|
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)
![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)
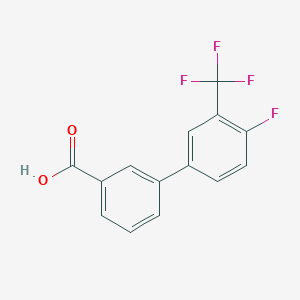
![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)
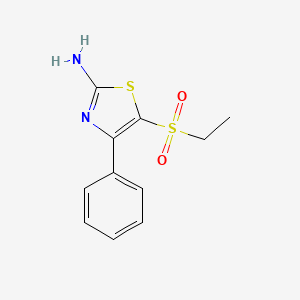
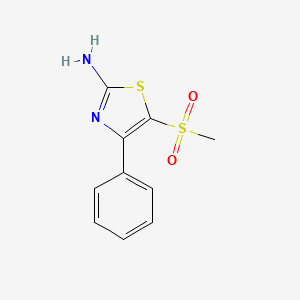
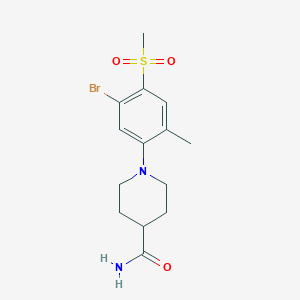
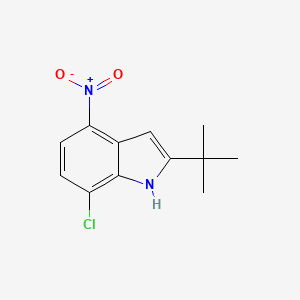
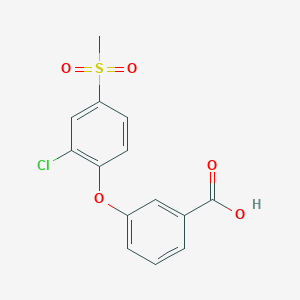

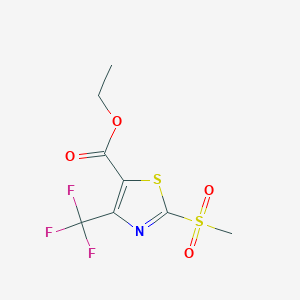
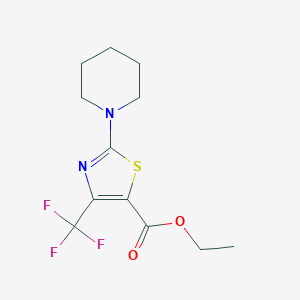
![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)
